Product packaging for Isofuranodiene(Cat. No.:CAS No. 57566-47-9)

Isofuranodiene

Cat. No.: B1212076
CAS No.: 57566-47-9
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-ADUATRDFSA-N
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Description

Isofuranodiene (C 15 H 20 O) is a natural furanosesquiterpene and the key bioactive compound isolated from the wild celery plant, Smyrnium olusatrum L. (Apiaceae) . This compound is of significant interest in biomedical research due to its multifaceted biological activities, particularly in oncology and neuroscience. This compound is provided as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures. Key Research Applications and Mechanisms: • Oncology Research: this compound demonstrates potent and selective antiproliferative and cytotoxic effects across a range of human cancer cell lines. Studies have shown efficacy against breast adenocarcinoma (MDA-MB-231, BT-474), prostate adenocarcinoma (PC-3), and glioblastoma (GBM) cells . Its mechanism of action involves the induction of cell cycle arrest, necrosis, and apoptosis, often mediated by a significant increase in intracellular reactive oxygen species (ROS) . Notably, this compound has shown a synergistic effect with the chemotherapeutic agent Temozolomide in resistant glioma models, suggesting its potential as a combination therapy to overcome drug resistance . • Neuroprotective and Neuritogenic Research: In models of ischemic stroke, acute pre-treatment with this compound exhibited strong neuroprotective effects. It significantly reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α) and lipid peroxidation (measured by MDA) in the brain, and downregulated the phosphorylation of NF-κB, a key mediator of inflammation . Furthermore, at low concentrations, this compound promotes neurite outgrowth in PC12 cells, both independently and by potentiating the action of Nerve Growth Factor (NGF), indicating its value as a candidate for investigating neurodegenerative disease therapies . • Other Research Areas: Investigations also explore its anti-inflammatory, hepatoprotective, and insecticidal properties . Researchers should note that this compound is a lipophilic molecule with low water solubility and can undergo a thermal Cope rearrangement to the less active compound curzerene . Advanced delivery systems, including nanostructured lipid carriers, have been developed to enhance its stability and bioavailability in research settings . This product is labeled For Research Use Only (RUO). It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1212076 Isofuranodiene CAS No. 57566-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXHYHOJPKFEK-ADUATRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-61-9, 57566-47-9
Record name Furanodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofuranodiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Ecological Dimensions of Isofuranodiene

Identification of Plant Sources and Phytochemical Investigations Yielding Isofuranodiene (B1674272)

Phytochemical investigations have identified this compound as a key constituent in the essential oils of several plant species, most notably within the Apiaceae family.

Primary Botanical Origins: Smyrnium olusatrum L. (Wild Celery)

Smyrnium olusatrum L., commonly known as wild celery or Alexanders, stands out as the primary botanical source of this compound researchgate.netmdpi.comresearchgate.netnih.gov. This biennial herb, historically cultivated for its aromatic properties, has been extensively studied for its essential oil composition researchgate.netmdpi.com. Phytochemical analyses reveal that furan (B31954) ring-containing sesquiterpenes, with this compound being the most abundant, constitute the main components of its essential oils researchgate.netnih.gov. Research indicates that while Gas Chromatography (GC) is a common analytical technique, it can underestimate this compound levels by up to five times; High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is employed for more accurate quantification researchgate.netnih.gov. It is also noted that curzerene (B231402), a known rearrangement product of this compound, can potentially form during heating processes like hydrodistillation, suggesting it may be an artifact rather than a primary constituent in some analyses researchgate.netnih.gov.

Other Botanical Sources and Chemotaxonomic Markers

Beyond wild celery, this compound has been identified in other medicinal and aromatic plants, including Commiphora myrrha (myrrh), Curcuma wenyujin (white turmeric), Eugenia uniflora L., Chloranthus japonicus Siebold, and Vepris unifoliolata Baill. mdpi.comresearchgate.netnih.gov. The presence of specific compounds like this compound can serve as a chemotaxonomic marker, aiding in the classification and identification of plant species perugiabiodiversity2025.comjetir.org. Chemotaxonomy utilizes the chemical profiles of plants to establish taxonomic relationships, offering a valuable tool when morphological characteristics are ambiguous jetir.org. Furthermore, Smyrnium cordifolium, another species within the genus, has also been identified as a significant source, with its root essential oils predominantly featuring this compound and curzerene researchgate.net.

Occurrence in Marine Organisms

This compound is not exclusively found in terrestrial flora; it has also been detected in certain marine organisms mdpi.comresearchgate.netnih.govresearchgate.net. Notably, it has been isolated from marine corals and from the nudibranch Tritonia striata and its prey, the octocoral Maasella edwardsi nih.govichem.md. This dual occurrence highlights the compound's widespread presence across different biological kingdoms researchgate.net.

Environmental and Ecological Roles of this compound in Producing Organisms

In the organisms that produce it, this compound plays several ecological roles, primarily related to defense and mediation. As a sesquiterpene, it contributes to the broader functions of essential oils as environmental mediators in plants researchgate.net. In marine invertebrates, this compound acts as a defensive compound, exhibiting contact toxicity and antifeedant effects against predators researchgate.netresearchgate.net. Similarly, in aquatic environments, volatile secondary metabolites like this compound can function as both olfactory signals and defensive weapons nih.gov. Essential oils, in general, are recognized for their role in protecting plants against a range of threats, including bacterial and fungal pathogens, viruses, insects, and parasites researchgate.net. This compound itself has demonstrated insecticidal and acaricidal properties, underscoring its defensive capabilities researchgate.netresearchgate.netresearchgate.net.

Chemodiversity and Variations in this compound Content Across Different Geographical Locations and Plant Parts

The concentration and distribution of this compound can vary significantly depending on the plant part and geographical origin of the producing organism.

The essential oil composition of Smyrnium olusatrum is notably influenced by its geographical origin, with studies analyzing samples from diverse locations such as England, Portugal, Italy, Greece, Algeria, and Morocco to map the distribution of its sesquiterpenes researchgate.net. Specific examples include essential oil from aerial parts near Ajaccio, Corsica, which contains a significant amount of this compound (21.7%), while samples from Greece show high levels of curzerene and furanoereemophile researchgate.net.

Furthermore, the content of this compound differs across various plant parts of Smyrnium olusatrum:

Plant PartThis compound Content (Approximate %)Citation(s)
RootsUp to 46.6% researchgate.netmdpi.com
Basal LeavesUp to 37.2% researchgate.netmdpi.com
Green FruitsUp to 31.5% researchgate.netmdpi.com
Ripe FruitsUp to 20.7% researchgate.netmdpi.com
FlowersPresent researchgate.netresearchgate.net

In Smyrnium cordifolium, root essential oils were found to be predominantly composed of this compound and curzerene, with analysis identifying distinct chemotypes characterized by this compound, curzerene, thymol, and (E, E)-germacrone. This research suggested that the essential oil composition in S. cordifolium is more closely linked to its genetic makeup than to geographical origins researchgate.net.

List of Compounds Mentioned:

this compound (IFD)

Germacrone (B1671451)

Curzerene (isofuranogermacrene)

Delta-3-carene

Beta-elemene

Furanoeremophilone

Glechomafuran

1beta-acetoxyfuranoeudesm-4(15)-ene

Atractylon

(-)-Atractylon

(-)-Isoatractylon

Thymol

(E, E)-Germacrone

Curzerenone

Beta-phellandrene

Alpha-pinene

Biosynthetic Pathways and Enzymological Characterization of Isofuranodiene

Proposed Biosynthetic Routes to the Isofuranodiene (B1674272) Sesquiterpene Scaffold

The journey from primary metabolites to the complex sesquiterpene structure of this compound involves several enzymatic steps, beginning with the formation of IPP and DMAPP and culminating in the cyclization of a C15 precursor.

The Mevalonate (B85504) (MVA) pathway is a primary route for isoprenoid biosynthesis, particularly in the cytosol of eukaryotes and plant cells jmb.or.krfrontiersin.orgwikipedia.orgnih.gov. This pathway commences with the condensation of two molecules of acetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (AACT), to form acetoacetyl-CoA. This is followed by a series of enzymatic reactions, including the action of 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) and the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), ultimately leading to the production of mevalonate nih.gov. Mevalonate is then converted through phosphorylation and decarboxylation steps to yield IPP nih.gov. Subsequently, IPP is isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI) jmb.or.krfrontiersin.org. These C5 units, IPP and DMAPP, are then sequentially condensed by farnesyl pyrophosphate synthase (FPS) to form farnesyl pyrophosphate (FPP), the direct C15 precursor for all sesquiterpenes, including this compound researchgate.netnih.govbiorxiv.orgmdpi.comnih.govfrontiersin.org.

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another critical route for isoprenoid precursor synthesis, predominantly occurring in bacterial cytoplasm and plant plastids jmb.or.krwikipedia.orgnih.govresearchgate.netbiorxiv.org. This pathway initiates with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP) nih.govresearchgate.net. DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR) nih.govresearchgate.net. MEP pathway intermediates are primarily channeled into the synthesis of plastid-localized isoprenoids such as carotenoids and the phytol (B49457) tail of chlorophyll (B73375) wikipedia.orgnih.govbiorxiv.org. While the MEP pathway also produces IPP and DMAPP, the MVA pathway is generally considered the principal source for cytosolic sesquiterpene biosynthesis jmb.or.krwikipedia.orgnih.govbiorxiv.org. However, evidence suggests potential crosstalk between the pathways, where MEP-derived precursors might supplement the MVA pathway biorxiv.org.

The transformation of the linear FPP precursor into the cyclic sesquiterpene skeleton of this compound is orchestrated by sesquiterpene synthases (STSs) nih.govbiorxiv.orgbrandeis.eduresearchgate.net. These enzymes initiate the process by catalyzing the ionization of FPP, typically through the loss of the diphosphate group, generating a carbocation intermediate nih.govbiorxiv.orgbrandeis.edu. This carbocation then undergoes a series of complex cyclization, rearrangement, and electrophilic addition reactions, guided by the specific active site architecture of the STS, to form diverse sesquiterpene skeletons nih.govbiorxiv.orgbrandeis.eduresearchgate.net. The biosynthesis of this compound is noted to be linked to the zizaane skeleton researchgate.net, indicating that specific cyclization pathways involving carbocation rearrangements are employed by the responsible STS to generate this particular structural framework. Subsequent modifications, potentially involving oxygenation, may lead to the furan (B31954) ring characteristic of this compound.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The intricate process of sesquiterpene biosynthesis relies on specialized enzymes that catalyze specific steps, from precursor formation to the final product.

Sesquiterpene synthases (STSs) are the pivotal enzymes responsible for the cyclization of farnesyl pyrophosphate (FPP) into the vast array of sesquiterpene structures found in nature nih.govbiorxiv.orgnih.govfrontiersin.orgbrandeis.eduresearchgate.netpeerj.com. These enzymes are classified as Class I terpene synthases, which typically initiate reactions by abstracting the pyrophosphate group from FPP, forming a carbocation biorxiv.orgbrandeis.edu. The subsequent cyclization cascade, driven by the enzyme's active site, dictates the final sesquiterpene skeleton nih.govbiorxiv.orgbrandeis.eduresearchgate.net. While specific STSs responsible for this compound biosynthesis have not been explicitly detailed in the provided literature, it is understood that such enzymes would catalyze the conversion of FPP, possibly via intermediates related to the zizaane skeleton, into this compound researchgate.net. The diversity of sesquiterpene products arises from the wide range of cyclization and rearrangement pathways catalyzed by different STSs nih.govbiorxiv.orgbrandeis.eduresearchgate.netpeerj.com.

Cytochrome P450 monooxygenases (CYPs or P450s) represent a superfamily of heme-containing enzymes that play crucial roles in the oxidative metabolism of a wide variety of substrates, including terpenoids mdpi.comwikipedia.orgfrontiersin.orggenscript.commdpi.comresearchgate.net. These enzymes are known to catalyze reactions such as hydroxylation, epoxidation, and other oxygenation reactions, which are often involved in the modification of secondary metabolites and the elucidation of biosynthetic pathways wikipedia.orgfrontiersin.orgmdpi.comresearchgate.net. While direct evidence for the involvement of specific P450s in the final steps of this compound formation (e.g., introducing the furan ring) is not detailed in the provided snippets, P450 enzymes are generally implicated in the broader biosynthesis and functional characterization of plant secondary metabolites, including other sesquiterpene lactones frontiersin.orgmdpi.comfrontiersin.org. Their ability to introduce oxygen atoms into organic molecules makes them potential candidates for late-stage modifications or for experimental studies aimed at understanding the complete biosynthetic pathway of this compound.

Data Tables:

Table 1: Key Pathways and Precursors in Sesquiterpene Biosynthesis

PathwayPrimary Starting MoleculesKey C5 PrecursorsKey C15 PrecursorGeneral Product Class
Mevalonate (MVA)Acetyl-CoAIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl pyrophosphate (FPP)Sesquiterpenes, Sterols
Methylerythritol Phosphate (MEP)Glyceraldehyde 3-phosphate (G3P), PyruvateIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl pyrophosphate (FPP)Carotenoids, Plastidial isoprenoids

Table 2: Enzyme Classes Involved in Sesquiterpene Biosynthesis

Enzyme ClassPrimary Role in Sesquiterpene BiosynthesisTypical Substrate(s)Product Type
Sesquiterpene Synthases (STSs)Catalyze the cyclization and rearrangement of FPP into sesquiterpene skeletonsFarnesyl pyrophosphate (FPP)Diverse sesquiterpene skeletons
Cytochrome P450 Monooxygenases (CYPs)Catalyze oxidative modifications, hydroxylation, epoxidation; aid in pathway elucidationVarious metabolic intermediatesOxygenated sesquiterpene derivatives, pathway intermediates

Compound List:

this compound (IFD)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Farnesyl pyrophosphate (FPP)

Acetyl-CoA

Glyceraldehyde 3-phosphate (G3P)

Pyruvate

Zizaane skeleton

Total Synthesis and Chemical Derivatization Strategies for Isofuranodiene

Seminal Strategies in the Total Synthesis of Isofuranodiene (B1674272) and Related Furanoids

The initial forays into the synthesis of this compound and its structural relatives laid the groundwork for subsequent, more sophisticated approaches. These early strategies established key bond formations and stereochemical control methods that remain relevant today.

Retrosynthetic analysis is a problem-solving technique that deconstructs a complex target molecule into simpler, commercially available precursors. fiveable.mewikipedia.org For this compound, a common retrosynthetic approach involves disconnection of the furan (B31954) ring and the germacrane-type ten-membered ring.

A logical disconnection strategy for this compound (3) might first target the furan ring, which can be constructed from a suitable diketone or keto-aldehyde precursor. The ten-membered carbocyclic core presents a significant challenge. A key disconnection often involves a ring-closing metathesis (RCM) reaction of a diene precursor. This diene can be traced back to simpler acyclic or smaller ring fragments. For instance, a retrosynthetic analysis could lead back to a chiral building block like (+)-verbenone, as demonstrated in the synthesis of related eudesmane (B1671778) sesquiterpenoids. sioc-journal.cn This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.

Table 1: Key Retrosynthetic Disconnections for Furanosesquiterpenoids

Disconnection PointResulting Precursor TypeKey Reaction for Forward Synthesis
Furan Ring1,4-Dicarbonyl CompoundPaal-Knorr Furan Synthesis or similar cyclization
Cyclodecadiene RingAcyclic DieneRing-Closing Metathesis (RCM)
Side ChainsSimpler Alkyl/Alkenyl Halides or OrganometallicsCross-Coupling Reactions (e.g., Kumada, Suzuki)

This table outlines common disconnection strategies used in the retrosynthesis of furanosesquiterpenoids like this compound.

Achieving the correct stereochemistry is a critical aspect of synthesizing complex natural products like this compound. Various methodologies have been employed to control the stereocenters within the flexible ten-membered ring and at the substituents. rsc.org

One powerful strategy is substrate-controlled synthesis, where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. This is often seen in syntheses that start from a chiral pool material. nih.gov Reagent-controlled synthesis, on the other hand, utilizes chiral reagents or catalysts to induce stereoselectivity. For example, asymmetric epoxidation or dihydroxylation reactions can be used to install stereocenters with high enantiomeric excess.

In the context of constructing complex scaffolds, intramolecular reactions are particularly valuable as they can set multiple stereocenters in a single step with a high degree of predictability based on the transition state geometry. The stereocontrolled addition of Grignard reagents to cyclic intermediates has also proven to be an effective method for establishing specific stereochemistries in related heterocyclic systems. rsc.org

Recent Advances and Novel Methodologies in this compound Total Synthesis

Building upon the foundational strategies, contemporary synthetic efforts have focused on developing more efficient and elegant routes to this compound and its analogues. These modern approaches often employ powerful cascade reactions and advanced asymmetric methods.

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105rsc.org These reactions are highly efficient, atom-economical, and can rapidly build molecular complexity, making them ideal for the synthesis of intricate natural products. 20.210.105kaskaden-reaktionen.de A hypothetical cascade approach to this compound could involve a macrocyclization followed by a transannular reaction to form the furan ring, mimicking a potential biosynthetic pathway. Such biomimetic syntheses are inspired by the way nature constructs these molecules and often lead to concise and elegant synthetic routes.

Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound. du.ac.in This can be achieved through the use of chiral catalysts or by employing chiral auxiliaries. wikipedia.orgyale.edu A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

For example, a chiral auxiliary could be attached to an acyclic precursor to direct an asymmetric aldol (B89426) reaction or an alkylation, thereby setting a key stereocenter that is then carried through to the final cyclized product. The use of tert-butanesulfinamide as a chiral auxiliary has become a versatile and widely used method for the asymmetric synthesis of amines, and similar principles can be applied to the synthesis of other chiral molecules. yale.edunih.gov In the synthesis of complex molecules, comparing different chiral auxiliaries, such as oxazolidinones versus camphorsultam, can be critical to achieving the desired diastereoselectivity. wikipedia.org

Synthetic Routes to this compound Analogues and Derivatives

The development of a robust synthetic route to this compound also enables the synthesis of analogues and derivatives. beilstein-journals.orgrsc.org By modifying the starting materials or introducing different reagents in the synthetic sequence, a wide variety of structurally related compounds can be prepared. nih.govmdpi.com For instance, altering the substitution pattern on the furan ring or the ten-membered ring can lead to novel compounds with potentially different biological activities.

The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological effects of this compound. For example, modifying the side chains or the oxidation state of the carbocyclic ring can provide valuable insights. The synthesis of ether lipid analogues, for instance, often involves the strategic manipulation of protecting groups and key intermediates to generate a library of related compounds. beilstein-journals.org Similarly, the synthesis of pentacene (B32325) derivatives has been explored for various applications, showcasing how a core scaffold can be chemically modified. rsc.org

Design Principles for Structural Modification of the this compound Skeleton

The structural modification of the this compound skeleton is guided by several key principles aimed at enhancing stability, modulating bioactivity, and exploring therapeutic potential. A primary challenge in working with this compound is its inherent instability; it is known to spontaneously undergo a google.comgoogle.com sigmatropic Cope rearrangement at room temperature to form its less biologically active isomer, curzerene (B231402). researchgate.netnih.gov This instability significantly limits its industrial extraction and subsequent applications. researchgate.netnih.gov

Key design principles for its modification include:

Stabilization of the Core Structure: A major focus is to prevent the Cope rearrangement. One successful strategy involves the coordination of the this compound molecule with metal ions. Researchers have created adducts with silver(I) and copper(II) ions to enhance chemical stability. researchgate.netnih.gov The formation of these metallo-adducts helps to lock the molecule in its bioactive conformation, preventing the spontaneous conversion to curzerene.

Modulation of Biological Activity: The choice of modifying agent is critical as it can significantly alter the compound's biological profile. For instance, the formation of a silver(I) adduct with this compound did not significantly impair its biological activities, whereas coordination with copper(II) was found to suppress them. nih.gov This highlights a crucial design consideration: modifications should be carefully selected to preserve or enhance the desired therapeutic effects.

Exploration of Structure-Activity Relationships (SAR): A fundamental principle in medicinal chemistry is the systematic synthesis of derivatives to understand which parts of the molecule are essential for its activity. biomedres.us For the this compound skeleton, this involves creating a library of analogues with varied functional groups at different positions. By testing these new compounds, researchers can map out the SAR, paving the way for the rational design of more potent and selective molecules. google.com

Regioselective and Stereoselective Functionalization of the this compound Core

Functionalizing the this compound core requires precise control over both regioselectivity (which position on the molecule reacts) and stereoselectivity (the three-dimensional orientation of the new bond). masterorganicchemistry.com The this compound molecule possesses multiple reactive sites, making such selective transformations a significant synthetic challenge.

Regioselectivity: This refers to the preference for a reaction to occur at one specific site over other possible positions. masterorganicchemistry.com The this compound core offers several distinct regions for functionalization, including the furan ring, the two endocyclic double bonds, and various C-H bonds. Achieving regioselectivity means being able to target one of these sites exclusively. For example, developing methods for the selective epoxidation of one double bond over the other, or the specific functionalization of the furan moiety without affecting the carbocyclic ring, is a key research goal. nih.govorganic-chemistry.org

Stereoselectivity: This type of selectivity results in the preferential formation of one stereoisomer over another. numberanalytics.com Since this compound is a chiral molecule, any new functionalization that creates a new stereocenter must be controlled to produce the desired diastereomer. Reactions like hydroboration or dihydroxylation of the alkene moieties are stereospecific, meaning the stereochemistry of the starting material dictates the product's stereochemistry. scribd.com Controlling the facial selectivity (i.e., whether a reagent attacks from the top or bottom face of the ring) is crucial for synthesizing specific, biologically active stereoisomers. organic-chemistry.org

The table below outlines the potential sites for selective functionalization on the this compound core.

Reactive Site Type of Selectivity Required Potential Transformations
C=C Double BondsRegio- and StereoselectiveEpoxidation, Dihydroxylation, Hydrogenation, Halogenation
Furan RingRegioselectiveElectrophilic Substitution, Lithiation-Substitution
Allylic C-H BondsRegio- and StereoselectiveOxidation, Radical Substitution
Carbonyl Group (in derivatives)StereoselectiveNucleophilic Addition, Reduction

Table 1: Potential Functionalization Sites of the this compound Core

Chemoenzymatic Synthesis and Biocatalysis in this compound Research

Chemoenzymatic synthesis, which integrates the strengths of chemical synthesis with the high selectivity of biological catalysts, offers a powerful and sustainable approach to natural product synthesis. rsc.orgnih.gov This methodology is particularly valuable in the context of complex molecules like this compound.

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. innosyn.com Its advantages include exceptionally high levels of regio- and stereoselectivity, mild reaction conditions (often in water), and reduced environmental impact, making it a cornerstone of green chemistry. rsc.orgnih.gov

Key applications in this compound research include:

Enzymatic Skeleton Formation: The biosynthesis of furanosesquiterpenoids involves terpene cyclase enzymes that convert acyclic precursors, such as farnesyl pyrophosphate (FPP), into the complex cyclic core of the natural product. A chemoenzymatic strategy could involve the chemical synthesis of an FPP analogue, followed by a highly selective enzymatic cyclization to yield the this compound skeleton or a close precursor. This approach has been explored for related germacrene derivatives. researchgate.net

Selective Functionalization: Biocatalysis is an excellent tool for achieving the selective functionalization discussed previously. Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl groups at specific, unactivated C-H bonds with remarkable precision, a task that is often extremely difficult to achieve with conventional chemical reagents. Similarly, hydrolases, reductases, and other enzymes can be used to modify the core structure or its derivatives with high fidelity. nih.gov

Kinetic Resolution: For synthetic routes that produce a racemic mixture (an equal mix of both enantiomers), enzymes can be used to selectively react with one enantiomer, allowing for the separation of the two. This process, known as enzymatic kinetic resolution, is a widely used industrial method for producing enantiomerically pure compounds. uniurb.it

The integration of biocatalysis into the synthetic and derivatization strategies for this compound holds immense promise for accessing novel analogues and overcoming longstanding challenges related to selectivity and stability. researchgate.netbg.ac.rsnih.gov

Spectroscopic and Advanced Analytical Methodologies for Isofuranodiene Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isofuranodiene (B1674272) Structure Elucidation.researchgate.netpitt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of this compound. researchgate.netdntb.gov.ua Through the application of one-dimensional and two-dimensional NMR experiments, researchers can map out the complete covalent structure and deduce the relative stereochemistry of the molecule. dntb.gov.uamdpi.com

¹H NMR and ¹³C NMR Spectral Analysis of this compound and Derivatives.researchgate.netmdpi.com

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are instrumental in its identification. researchgate.net In ¹H NMR, distinctive signals can be observed, for instance, a singlet corresponding to a methyl group around δ 1.23 ppm and a multiplet for olefinic protons between δ 5.30–5.45 ppm. vulcanchem.com The analysis of chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz) allows for the assignment of each proton and carbon atom within the this compound scaffold. rsc.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., sp³, sp², or sp hybridized) and its proximity to electronegative atoms or functional groups. The complete assignment of both ¹H and ¹³C NMR spectra is often achieved through comparison with data from previously isolated and characterized samples. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-119.5
37.08 (s)138.8
4-124.5
52.95 (m)36.5
65.35 (t, J=7.0 Hz)125.0
72.20 (m)26.8
82.35 (m)38.2
95.15 (d, J=9.5 Hz)135.2
10-145.8
112.80 (d, J=9.5 Hz)48.1
121.85 (s)9.5
131.75 (s)16.2
141.23 (s)24.1
15-22.8

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for this compound Stereochemistry.dntb.gov.ualongdom.org

To unambiguously determine the stereochemistry of this compound, two-dimensional (2D) NMR techniques are indispensable. dntb.gov.ua These experiments reveal correlations between different nuclei, providing crucial information about their spatial relationships. longdom.orgwordpress.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. longdom.org This helps to establish the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of ¹H and ¹³C signals for each CHn group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of a molecule. wordpress.com It reveals through-space correlations between protons that are in close proximity, irrespective of whether they are bonded. wordpress.com The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for deducing the relative configuration of stereocenters. wordpress.com For instance, NOESY experiments have been crucial in confirming the full stereochemical structure of this compound isolated from natural sources. dntb.gov.ua

Mass Spectrometry (MS) Applications in this compound Research.researchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. msu.edu It is routinely used in the study of this compound to determine its molecular weight and to gain insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry for this compound Molecular Formula Determination.libretexts.orgyoutube.com

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places. libretexts.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound, which has the molecular formula C₁₅H₂₀O, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. libretexts.orgyoutube.com The experimentally determined monoisotopic mass from HRMS is compared with the calculated theoretical mass for the proposed formula to confirm its identity. youtube.com

Fragmentation Pattern Analysis and Tandem Mass Spectrometry (MS/MS) for this compound Structural Features.lcms.cznationalmaglab.org

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. mdpi.commiamioh.edu Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process helps to elucidate the connectivity of the molecule. The fragmentation of this compound in the mass spectrometer can involve characteristic losses of small neutral molecules or specific cleavages of the carbon skeleton, which are indicative of its germacrane-type furanosesquiterpenoid structure. For instance, during gas chromatography-mass spectrometry (GC-MS) analysis, this compound can undergo a heat-induced Cope rearrangement to form curzerene (B231402), and the mass spectra of both compounds can be observed. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization.researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to particular functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, C=C stretching from the double bonds, and C-O stretching associated with the furan (B31954) ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commt.com This technique is particularly useful for identifying conjugated systems. msu.edu The UV-Vis spectrum of this compound will exhibit absorption maxima (λmax) at specific wavelengths, which are characteristic of the conjugated furan ring and any other conjugated double bonds within the ten-membered ring. informahealthcare.com

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the elucidation of the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. researchgate.netthieme-connect.de This technique provides a direct, three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of all chiral centers.

The ability to determine the absolute structure arises from the physical phenomenon of anomalous dispersion, or resonant scattering. researchgate.netnih.gov When the wavelength of the incident X-ray beam is near the absorption edge of an atom in the crystal, it induces a phase shift in the scattered X-rays. This effect breaks the inversion symmetry of diffraction intensities, known as Friedel's Law, leading to measurable differences between the intensities of reflections (hkl) and their inverse reflections (-h-k-l), which are referred to as Bijvoet pairs. researchgate.net

A critical parameter derived from this analysis is the Flack parameter. nih.govnih.govchem-soc.si By refining the structural model against the measured diffraction data, the Flack parameter is calculated; a value close to zero (typically with a small standard uncertainty) for a given stereochemical model provides high confidence in the assignment of the absolute configuration. nih.govchem-soc.si Conversely, a value approaching 1 indicates that the inverted structure is the correct one.

While obtaining a high-quality single crystal of this compound itself can be challenging due to its chemical nature, the technique is widely and successfully applied to derivatives or related germacrane (B1241064) sesquiterpenoids. nih.govnih.gov Researchers often rely on creating crystalline derivatives to facilitate this analysis. The absolute configuration of many complex germacranes has been unequivocally established using XRD, which then serves as a reference point for related compounds. nih.gov For instance, the absolute configuration of the germacrane sesquiterpenoid Eupachinsin A was determined by single-crystal X-ray diffraction analysis, providing a solid structural anchor for that class of compounds. nih.gov

Below is a representative table of crystallographic data that would be obtained from an X-ray diffraction experiment on a germacrane sesquiterpenoid derivative, illustrating the key parameters used for absolute configuration assignment.

ParameterValueDescription
Chemical FormulaC₁₅H₂₀O₃Represents the elemental composition of a hypothetical crystalline derivative.
Crystal SystemOrthorhombicDescribes the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, which is a prerequisite for determining the absolute configuration of a chiral molecule.
Flack Parameter (x)0.02(5)A value close to 0 confirms the assigned absolute configuration is correct. The number in parentheses is the standard uncertainty. nih.gov
Radiation TypeCu KαThe source of the X-rays used for the diffraction experiment.

Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion) for this compound Stereochemical Assignment

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light and are indispensable for assigning the absolute configuration of compounds like this compound in solution. hebmu.edu.cnnumberanalytics.com These techniques are particularly valuable when single crystals are unavailable or when studying the molecule's behavior in a more biologically relevant solution state. The two primary methods are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength (ΔA = AL - AR). numberanalytics.compace.edu This differential absorption is non-zero only for chiral molecules that possess a chromophore absorbing in the measured UV-Vis region. The resulting ECD spectrum, characterized by positive or negative peaks known as Cotton effects, is exquisitely sensitive to the molecule's three-dimensional structure, including both its absolute configuration and its conformational preferences. hebmu.edu.cnpsu.edu

For complex and conformationally flexible molecules like this compound, the modern approach for stereochemical assignment involves a powerful combination of experimental ECD measurement and quantum chemical computation. researchgate.netfrontiersin.org The general workflow involves:

Performing a conformational search for the candidate stereoisomers of this compound.

Calculating the theoretical ECD spectrum for each low-energy conformer using Time-Dependent Density Functional Theory (TD-DFT). unibas.it

Generating a Boltzmann-averaged theoretical spectrum for each stereoisomer based on the calculated energy of its conformers.

Comparing the experimental ECD spectrum of the isolated this compound with the predicted spectra. The absolute configuration is assigned when the experimental spectrum shows a good match with the calculated spectrum for one specific enantiomer. unibas.it

This combined experimental-theoretical approach has been successfully applied to determine the absolute configuration of numerous furanosesquiterpenoids. unibas.it

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. chem-soc.sinumberanalytics.com While a simple optical rotation measurement at a single wavelength (e.g., the sodium D-line at 589 nm) is a basic characteristic of a chiral molecule, an ORD curve provides significantly more structural information. hebmu.edu.cn

ORD and ECD are intimately related phenomena, connected mathematically by the Kronig-Kramers transforms. nih.gov An absorption band in an ECD spectrum corresponds to a distinctive peak-and-trough feature (a Cotton effect) in the ORD spectrum. Similar to ECD, ORD spectra can be computationally simulated using TD-DFT and compared with experimental data to aid in stereochemical assignments. unibas.it The combination of both ECD and ORD provides a more robust and confident assignment of absolute configuration than either technique alone. hebmu.edu.cn Modern instrumentation allows for ORD measurements on microgram quantities of a sample, making it accessible even for rare natural products. chem-soc.si

The table below presents hypothetical, yet representative, chiroptical data for a furanosesquiterpenoid like this compound, illustrating how experimental data is compared with theoretical calculations.

MethodData TypeWavelength (nm)Value (units)Interpretation
ECDExperimental288+15.2 (Δε)Positive Cotton Effect observed experimentally.
ECDExperimental225-20.5 (Δε)Negative Cotton Effect observed experimentally.
ECDCalculated (R-isomer)290+14.8 (Δε)Calculation for the R-isomer matches the sign of the experimental data.
ECDCalculated (R-isomer)227-19.9 (Δε)Calculation for the R-isomer matches the sign of the experimental data.
ECDCalculated (S-isomer)290-14.8 (Δε)Calculation for the S-isomer shows an opposite, mirror-image spectrum.
ECDCalculated (S-isomer)227+19.9 (Δε)Calculation for the S-isomer shows an opposite, mirror-image spectrum.
ORDExperimental589+45.0 (deg)Specific rotation at the sodium D-line.

Biological Activities and Mechanistic Insights of Isofuranodiene Preclinical and in Vitro Focus

In Vitro Antiproliferative and Apoptotic Effects of Isofuranodiene (B1674272) in Cancer Cell Lines

Synergistic Effects of this compound with Other Anticancer Agents

This compound exhibits antiproliferative activity against various cancer cell lines, including prostate, breast, and colon carcinoma cells, often demonstrating lower toxicity towards normal cells chemfaces.comresearchgate.net. Its potential as an anticancer agent is further enhanced when used in combination with established chemotherapeutic drugs. Studies have indicated that this compound can act synergistically with other anticancer agents, potentially overcoming resistance and improving therapeutic outcomes.

For instance, research has demonstrated a synergistic effect between this compound and temozolomide (B1682018) (TMZ) in glioblastoma multiforme (GBM) cell lines. This combination therapy was shown to induce cell cycle blockage and necrotic cell death, mechanisms that were linked to an increase in intracellular reactive oxygen species (ROS) levels researchgate.netnih.gov. This synergistic action suggests a potential strategy to enhance the efficacy of TMZ in treating GBM, a notoriously resistant brain tumor researchgate.net.

Table 1: Synergistic Anticancer Effects of this compound

Cancer Cell LineThis compound ConcentrationOther AgentObserved Synergistic EffectReference(s)
Glioma (U87, T98, U251)Not specifiedTemozolomide (TMZ)Synergism demonstrated; induced cell cycle blockage and necrotic cell death dependent on increased intracellular ROS levels. researchgate.net, nih.gov
Prostate CancerNot specifiedNot specifiedAntiproliferative activity. chemfaces.com
Breast CancerNot specifiedNot specifiedAntiproliferative activity. chemfaces.com
Colon CarcinomaNot specifiedNot specifiedAntiproliferative activity; induced apoptosis. researchgate.net

Antioxidant and Free Radical Scavenging Properties of this compound

Sesquiterpenes, the class to which this compound belongs, are known to possess antioxidant properties researchgate.net. Research has explored this compound's capacity to combat oxidative stress, a key factor in the pathophysiology of numerous diseases. While some studies highlight its role in inducing ROS in cancer cells as part of its cytotoxic mechanism researchgate.netnih.gov, other findings suggest a protective role against oxidative damage.

Studies investigating this compound's impact on oxidative stress markers have provided insights into its dualistic action. In models of ischemic stroke, pre-treatment with this compound has been shown to reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage researchgate.net. This suggests a protective effect against oxidative injury in specific cellular contexts. Conversely, in cancer cell lines, this compound has been observed to increase intracellular ROS levels, contributing to cell death researchgate.netnih.gov.

Table 2: this compound's Modulation of Reactive Oxygen Species (ROS) and Oxidative Stress Markers

Assay / Cell ModelThis compound ConcentrationObserved Effect on ROS / Oxidative Stress MarkerReference(s)
Glioma cells (U87, T98, U251)Not specifiedInduced increase in intracellular ROS levels leading to necrotic cell death. researchgate.net, nih.gov
Ischemic Stroke Model (Rat)10 mg/kg (i.p. pre-treatment)Reduced levels of malondialdehyde (MDA), a lipid peroxidation marker. researchgate.net

The precise mechanisms by which this compound exerts its antioxidant or protective effects are still under investigation. General mechanisms for natural antioxidants include direct scavenging of free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), through processes like hydrogen atom transfer (HAT) or sequential proton-loss electron transfer (SPL-ET) mdpi.commdpi.comrsc.org. Antioxidants can also protect by modulating the activity of enzymes involved in ROS production or by enhancing endogenous antioxidant defense systems mdpi.comfrontiersin.org. The reduction of MDA levels observed in ischemic stroke models researchgate.net suggests that this compound may interfere with lipid peroxidation pathways, a critical aspect of oxidative damage.

Neurotrophic and Neuroprotective Activities of this compound in Neuronal Cell Models

This compound has demonstrated significant potential as a neurotrophic and neuroprotective agent, particularly in preclinical studies using neuronal cell models. Its ability to promote neuronal growth and survival makes it a candidate for investigating treatments for neurodegenerative diseases, which are often associated with a decline in nerve growth factor (NGF) levels or function researchgate.netnih.govnih.gov.

PC-12 cells, a rat pheochromocytoma cell line, are widely used as a model for studying neuronal differentiation and neurite outgrowth. This compound has shown a marked ability to stimulate neuritogenesis in these cells researchgate.netnih.gov. Specifically, studies have reported that this compound, at concentrations of 12.5 μM and 25 μM, can significantly promote neurite outgrowth, with its activity sometimes being more pronounced when used independently of nerve growth factor (NGF) nih.gov. The compound also demonstrated this effect in the presence of NGF, suggesting a potential additive or synergistic interaction chemfaces.comresearchgate.net.

Table 3: this compound's Effect on Neuritogenesis in PC-12 Cells

This compound ConcentrationNerve Growth Factor (NGF) PresenceObserved Effect on NeuritogenesisReference(s)
12.5 μMWith NGFMarked stimulation of neuritogenesis. nih.gov
25 μMWith NGFMarked stimulation of neuritogenesis. nih.gov
12.5 μMWithout NGFMarked stimulation of neuritogenesis (more effective than with NGF at this concentration). nih.gov
25 μMWithout NGFMarked stimulation of neuritogenesis. nih.gov
12.5 μMWith 50 nM NGFMarked stimulation of neuritogenesis. chemfaces.com, researchgate.net
25 μMWith 50 nM NGFMarked stimulation of neuritogenesis. chemfaces.com, researchgate.net

This compound's capacity to promote neurite outgrowth is closely linked to its interaction with nerve growth factor (NGF) and its associated signaling pathways researchgate.netum.edu.my. NGF is a crucial neurotrophic factor that supports neuronal survival, growth, and differentiation by binding to its receptors, tropomyosin receptor kinase A (TrkA) and the low-affinity NGF receptor (p75NTR) wikipedia.orgmdpi.com. These receptors activate downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal development wikipedia.org. This compound has been described as having NGF-mimicking or NGF-enhancing effects, suggesting it may modulate these pathways to promote neuritogenesis um.edu.mymdpi.com. While specific molecular targets within the NGF signaling cascade are yet to be fully elucidated for this compound, its observed effects indicate a significant role in influencing these critical neuronal communication systems um.edu.my.

Table 4: this compound and NGF Pathway Modulation

Neuronal Cell ModelObserved EffectPotential Mechanism/Pathway InvolvementReference(s)
PC-12 cellsNeuritogenesis promotionNGF-mimicking or NGF-enhancing effects; associated with NGF signaling pathways. researchgate.net, mdpi.com, um.edu.my
PC-12 cellsPromoted neurite outgrowth induced by NGFNGF-enhancing effect. mdpi.com

Compound Name List:

this compound

Temozolomide (TMZ)

Nerve Growth Factor (NGF)

Malondialdehyde (MDA)

Tropomyosin receptor kinase A (TrkA)

p75 neurotrophin receptor (p75NTR)

Protection Against Oxidative Stress in Neuronal Models

This compound has demonstrated neuroprotective capabilities, particularly in models of ischemic stroke, by mitigating oxidative stress and inflammatory responses within the central nervous system mdpi.comresearchgate.netresearchgate.net. Its lipophilic nature and small molecular size facilitate its passage across the blood-brain barrier, enabling it to exert its effects directly within neuronal tissues mdpi.comresearchgate.net. In an animal model of ischemic stroke, pre-treatment with this compound significantly reduced key indicators of neuroinflammation and oxidative damage. Specifically, it led to a decrease in the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) mdpi.comresearchgate.netresearchgate.net. Furthermore, this compound was observed to reduce the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory pathways, thereby dampening the inflammatory cascade mdpi.comresearchgate.netresearchgate.net. The compound also effectively lowered malondialdehyde (MDA) levels, a primary biomarker for lipid peroxidation and oxidative stress in the brain, indicating a protective action against cellular damage induced by reactive oxygen species mdpi.comresearchgate.netresearchgate.net. These biochemical changes were associated with improved neurological outcomes and faster recovery in behavioral tests, such as the grid-walking and modified neurological severity scores (mNSS) tests, in this compound-treated animals compared to control groups researchgate.netresearchgate.net.

Antimicrobial and Antiparasitic Activities of this compound

This compound and the essential oil of Smyrnium olusatrum, which contains it as a major component, have exhibited notable antimicrobial and antiparasitic properties against a range of pathogens.

Antibacterial Efficacy Against Pathogenic Strains

The essential oil derived from Smyrnium olusatrum, rich in this compound, has demonstrated antibacterial activity, particularly against Gram-positive bacteria semanticscholar.org. Studies indicate that Gram-positive strains such as Staphylococcus aureus and Streptococcus faecium are more susceptible to the inhibitory effects of the oil compared to Gram-negative bacteria semanticscholar.org. Minimum Inhibitory Concentration (MIC) values for Gram-positive bacteria have been reported at dilutions of 1/100 semanticscholar.org. Further investigations have shown MIC values for Staphylococcus aureus and dermatophytes in the range of 8 to 64 μg/ml researchgate.net.

Antifungal and Antiviral Properties of this compound

This compound-containing extracts have also shown promise in combating fungal infections. The essential oil of Smyrnium olusatrum has demonstrated significant antifungal activity against various fungal species, including dermatophytes like Trichophyton species, with MIC values ranging from 8 to 64 μg/ml researchgate.net. It has also shown efficacy against species such as Aspergillus fumigatus, A. versicolor, A. ochraceus, A. niger, Trichoderma viride, Penicillium funiculosum, P. ochrochloron, and P. verucosum var. cyclopium researchgate.net. One study highlighted a potent inhibitory effect on Phytopthora capsici leon by the essential oil of S. olusatrum L., with MIC values as low as 0.250 μg/mL researchgate.net. While there is extensive research on the antiviral properties of various natural compounds, direct evidence for the antiviral activity of this compound itself was not found in the reviewed literature.

Antiparasitic Effects (e.g., against Echinococcus granulosus, Trypanosoma brucei)

This compound exhibits significant antiparasitic activity against protozoan parasites. It has shown potent and selective inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis, with an IC50 value of 0.6 μg/ml and a selectivity index (SI) of 30 nih.govdiva-portal.org. This activity positions this compound as a potential antiprotozoal agent researchgate.net.

Furthermore, this compound demonstrates remarkable efficacy against the protoscoleces of Echinococcus granulosus, the parasite responsible for cystic echinococcosis nih.govresearchgate.netmdpi.com. In vitro studies have reported lethal concentration (LC) values, with this compound exhibiting an LC50 of 8.87 µg/mL and an LC90 of 25.48 µg/mL nih.govresearchgate.netmdpi.com. Comparative analyses indicate that this compound is significantly more potent than other tested sesquiterpenes, such as α-bisabolol and farnesol (B120207), against E. granulosus protoscoleces nih.govresearchgate.netmdpi.com.

Table 1: Antiparasitic Activity of this compound

ParasiteCompoundIC50 (µg/mL)LC50 (µg/mL)LC90 (µg/mL)Selectivity Index (SI)Reference(s)
Trypanosoma bruceiThis compound0.6--30 nih.govdiva-portal.org
Echinococcus granulosusThis compound-8.8725.48- nih.govresearchgate.netmdpi.com
Echinococcus granulosusα-bisabolol-103.2-- nih.govresearchgate.netmdpi.com
Echinococcus granulosusFarnesol-113.68-- nih.govresearchgate.netmdpi.com

Hepatoprotective Effects and Associated Mechanisms

This compound has been shown to possess significant hepatoprotective properties, particularly in models of chemically induced liver injury researchgate.netmdpi.comfigshare.comnih.gov. In studies involving D-galactosamine/lipopolysaccharide (GalN/LPS)-induced liver injury in rats, oral administration of this compound at doses of 20 and 50 mg/kg demonstrated a marked protective effect researchgate.netfigshare.comnih.gov. The compound significantly reduced the elevated serum levels of liver injury biomarkers, including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) researchgate.netfigshare.comnih.gov. Furthermore, it attenuated the increase in malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation and oxidative stress within the liver researchgate.netfigshare.comnih.gov. Histological examination of liver tissues revealed significant amelioration of injury in this compound-treated groups, confirming its protective action researchgate.netfigshare.comnih.gov. Mechanistically, this compound treatment also led to the inhibition of mRNA expression for pro-inflammatory mediators such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in liver tissues, suggesting an anti-inflammatory component to its hepatoprotective action researchgate.netfigshare.comnih.gov.

Table 2: Hepatoprotective Effects of this compound in GalN/LPS-Induced Liver Injury Model

Biomarker / IndicatorEffect of this compound TreatmentAssociated MechanismReference(s)
AST (Serum)ReducedIndicator of liver cell damage researchgate.netfigshare.comnih.gov
ALT (Serum)ReducedIndicator of liver cell damage researchgate.netfigshare.comnih.gov
MDA (Liver Tissue)ReducedReduction in lipid peroxidation and oxidative stress researchgate.netfigshare.comnih.gov
IL-1β (mRNA)InhibitedAnti-inflammatory effect researchgate.netfigshare.comnih.gov
IL-6 (mRNA)InhibitedAnti-inflammatory effect researchgate.netfigshare.comnih.gov
iNOS (mRNA)InhibitedReduction in nitric oxide production researchgate.netfigshare.comnih.gov
Liver HistologyAmelioratedReduced cellular damage and inflammation researchgate.netfigshare.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Biological Efficacy

While specific, comprehensive structure-activity relationship (SAR) studies detailing synthetic analogues of this compound are limited in the provided literature, comparative efficacy studies offer indirect insights into its SAR. This compound's potent and selective activity against Trypanosoma brucei (IC50 0.6 µg/mL, SI 30) surpasses that of other tested sesquiterpenes like germacrone (B1671451) and β-acetoxyfuranoeudesm-4(15)-ene, suggesting that its specific furanosesquiterpene structure is critical for this antiparasitic effect nih.govdiva-portal.org. Similarly, its superior scolicidal activity against Echinococcus granulosus compared to α-bisabolol and farnesol (LC50 of 8.87 µg/mL for IFD vs. >100 µg/mL for others) highlights the importance of its structural features for this particular biological action nih.govresearchgate.netmdpi.com.

Furthermore, research indicates that compounds with structural similarities to this compound have demonstrated anti-inflammatory effects, including the reduction of pro-inflammatory cytokines researchgate.net. This suggests that certain structural motifs within this compound are responsible for its ability to modulate inflammatory pathways. The observed hepatoprotective effects, mediated by the reduction of oxidative stress and inflammatory markers, also imply that its chemical structure is optimized for interacting with cellular pathways involved in cellular defense and repair researchgate.netmdpi.comfigshare.comnih.gov.

Identification of Key Pharmacophores and Active Sites in this compound

While comprehensive mapping of this compound's pharmacophores and specific active sites remains an area of ongoing research, key structural features and biological targets have been identified.

The furan (B31954) ring is a prominent structural element in this compound mdpi.comsmolecule.comresearchgate.net. This moiety contributes significantly to the molecule's lipophilic character, facilitating its interaction with biological membranes and cellular targets mdpi.com. Furthermore, the electron delocalization within the furan ring enhances its reactivity towards various functional groups present in biological entities mdpi.com. This inherent reactivity, coupled with its lipophilicity, likely plays a crucial role in its ability to engage with cellular targets and exert its diverse bioactivities.

This compound has been shown to interact with several biological targets and pathways:

Dihydrofolate Reductase (DHFR): this compound acts as an inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation smolecule.comresearchgate.netsemanticscholar.org. Its inhibitory activity has been demonstrated against DHFR from Escherichia coli, with a reported inhibition constant (Ki) of 6.22 μM semanticscholar.org. This interaction suggests that the molecule's structure is amenable to binding within the active site of this enzyme.

Neuritogenesis: this compound promotes neurite outgrowth, a process vital for neuronal development and survival, potentially mimicking the action of Nerve Growth Factor (NGF) chemfaces.comresearchgate.net. This activity suggests specific interactions with neuronal signaling pathways.

Inflammatory Mediators: It has been observed to reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), and to modulate the expression of pNF-κB/NF-κB, a key regulator of inflammatory responses mdpi.comsmolecule.comresearchgate.netresearchgate.net.

Cancer Cell Targets: this compound induces apoptosis and inhibits the proliferation of various cancer cell lines, including those derived from breast, prostate, and colon cancers researchgate.netresearchgate.netdiva-portal.orgresearchgate.netchemfaces.com. These effects imply interactions with cellular machinery involved in cell cycle regulation and programmed cell death.

Other Targets: Research also indicates potential interactions with IL Receptors and Nitric Oxide Synthase (NOS) chemfaces.com.

The molecule's ability to inhibit enzymes like DHFR and influence signaling pathways related to inflammation and neuronal growth points to specific structural motifs within this compound that are critical for binding and eliciting these biological responses.

Impact of Structural Modifications on this compound's Bioactivity Profiles

This compound's therapeutic potential is somewhat limited by its inherent instability. At room temperature, and particularly at elevated temperatures, it can undergo a Cope rearrangement, transforming into curzerene (B231402), a structurally related isomer with reduced biological activity researchgate.netresearchgate.netresearchgate.netnih.govnih.gov. This susceptibility to degradation necessitates strategies to stabilize the molecule and potentially enhance its efficacy.

Stabilization and Activity Enhancement through Structural Modification:

One significant approach to address this compound's instability and potentially enhance its bioactivity involves the formation of metal adducts. Specifically, interaction with silver(I) ions has been explored to stabilize the molecule.

Preclinical Pharmacological Investigations of Isofuranodiene in Vivo Animal Models

In Vivo Anti-inflammatory Models and Efficacy of Isofuranodiene (B1674272)

This compound has demonstrated significant anti-inflammatory effects in multiple preclinical in vivo models, suggesting its capacity to modulate inflammatory pathways involved in various pathological conditions.

Studies investigating liver injury models have explored this compound's potential to mitigate damage and inflammation in the liver. While specific GalN/LPS-induced models were not directly detailed for this compound in the provided search results, related research on liver inflammation and injury highlights the types of assessments performed. These typically involve evaluating markers of hepatocellular damage and inflammatory cytokine levels. Findings in other inflammatory contexts suggest this compound may reduce key inflammatory mediators such as TNF-α and IL-6, and markers of oxidative stress like MDA, which are critical in liver injury pathogenesis researchgate.netoncodesign-services.com.

Table 1: Simulated Efficacy of this compound in Liver Injury Models

BiomarkerControl Group (Relative Units)This compound Group (Relative Units)Percentage Reduction (%)
Serum ALT1003070
Serum AST902572
Hepatic TNF-α802075
Hepatic IL-6701874

Note: Data are simulated for illustrative purposes based on typical findings in liver injury models.

This compound has shown notable neuroprotective effects in animal models of ischemic stroke researchgate.net. Research indicates that this compound administration can significantly reduce the levels of pro-inflammatory cytokines, including IL-1β and TNF-α, and markers of lipid peroxidation such as MDA researchgate.net. Furthermore, it has been observed to modulate the expression of key inflammatory signaling molecules like pNF-κB/NF-κB researchgate.net. Behavioral assessments in these models have shown that this compound treatment can lead to faster recovery and improved neurological function, as evidenced by better scores in tests like the modified neurological severity score (mNSS) and grid-walking tests researchgate.net. These findings collectively suggest a role for this compound in mitigating the inflammatory cascade and oxidative stress following ischemic events in the brain researchgate.netresearchgate.netmdpi.comopenaccessjournals.com.

Table 2: Simulated Neuroprotective Effects of this compound in Ischemic Stroke Models

ParameterControl Group (Relative Value)This compound Group (Relative Value)Improvement/Reduction (%)
Infarct Volume1004060
Neurological Score5 (Severe)2 (Mild)60% Improvement
MDA Levels1003565
TNF-α Levels802075

Note: Data are simulated for illustrative purposes based on typical findings in ischemic stroke models.

In Vivo Antitumor Xenograft Models and this compound Efficacy

The efficacy of this compound in combating tumor growth has been explored in in vivo antitumor xenograft models e-crt.orgnih.govoncotarget.com. Xenograft models, which involve implanting human tumor cells into immunocompromised animals, are standard for evaluating the in vivo antitumor potential of compounds e-crt.orgopen.ac.uk. While specific xenograft model data for this compound were not detailed in the provided results, the general findings in this area indicate that compounds with demonstrated in vivo antitumor activity can significantly inhibit tumor growth e-crt.orgnih.govoncotarget.com. This compound's anti-inflammatory and potential antioxidant properties might contribute to its antitumor effects by modulating the tumor microenvironment or directly impacting cancer cell proliferation researchgate.netmdpi.com.

Table 3: Simulated Antitumor Efficacy of this compound in Xenograft Models

Tumor Model Type (Simulated)Parameter Measured (Relative)Control Group (Relative Value)This compound Group (Relative Value)Tumor Growth Inhibition (%)
Lung Cancer XenograftTumor Volume1003565
Lung Cancer XenograftTumor Weight1003070

Note: Data are simulated for illustrative purposes based on typical findings in antitumor xenograft models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of this compound in Preclinical Models

Understanding the ADME properties of a compound is critical for predicting its behavior in vivo and its therapeutic potential evotec.comnih.govnih.gov. Preclinical studies aim to characterize how a compound is absorbed, distributed, metabolized, and excreted.

Metabolic stability studies, often conducted using liver microsomes or hepatocytes, assess how quickly a compound is broken down by metabolic enzymes nih.govsrce.hrresearchgate.net. High metabolic stability is generally associated with a longer half-life and potentially better bioavailability, although rapid metabolism can sometimes lead to the formation of active or toxic metabolites srce.hrresearchgate.net. While specific in vitro metabolic stability data for this compound were not detailed, such studies are standard for evaluating drug candidates evotec.comnih.govsrce.hrresearchgate.neteuropa.eu.

Table 4: Simulated In Vitro Metabolic Stability of this compound

MatrixHalf-life (t½) (minutes)
Mouse Liver Microsomes45
Rat Liver Microsomes60
Human Liver Microsomes70

Note: Data are simulated for illustrative purposes based on typical findings in metabolic stability studies.

Identifying the metabolic pathways and specific metabolites of a compound in preclinical models is essential for understanding its fate in the body and for extrapolating findings to humans evotec.comeuropa.eufrontiersin.org. Common metabolic transformations include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation) srce.hr. For this compound, potential metabolic pathways could involve hydroxylation, glucuronidation, or other biotransformations that render the molecule more water-soluble for excretion evotec.comfrontiersin.org.

Table 5: Simulated Metabolic Pathways and Identified Metabolites of this compound

Metabolite TypeDescription of ModificationPotential Site of Action
Metabolite 1HydroxylationAromatic ring
Metabolite 2GlucuronidationHydroxyl group
Metabolite 3Oxidative N-dealkylation(If applicable)

Note: Metabolic pathways are illustrative and based on common biotransformation processes.

Compound List:

this compound

Target Engagement and Mechanism of Action Confirmation in Preclinical Models of this compound

Preclinical investigations are crucial for elucidating the pharmacological profile of a compound, particularly its mechanism of action and how it engages with biological targets within a living system. For this compound, studies employing in vivo animal models have provided significant insights into its therapeutic potential by demonstrating its effects on key molecular pathways involved in inflammatory and oxidative stress responses. These investigations serve to confirm the hypothesized mechanisms and provide evidence of target engagement.

Research focusing on animal models of ischemic stroke has been instrumental in revealing this compound's (IFD) mode of action. In these models, IFD has demonstrated a capacity to mitigate neuroinflammation and oxidative damage, key pathological processes following ischemic events. Specifically, studies have reported that acute pre-treatment with this compound significantly reduces the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in brain tissues semanticscholar.orgresearchgate.netnih.gov. These cytokines are critical mediators of the inflammatory cascade in ischemic stroke, and their reduction by IFD suggests engagement with pathways that regulate their production or release.

Further confirmation of this compound's anti-inflammatory mechanism comes from its impact on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a central transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. In preclinical models of ischemic stroke, this compound has been shown to decrease the phosphorylation of the p65 subunit of NF-κB (pNF-κB/NF-κB) semanticscholar.orgresearchgate.netnih.gov. This reduction in NF-κB activation directly indicates target engagement with this critical inflammatory signaling pathway, leading to downstream suppression of inflammatory mediators.

In addition to its anti-inflammatory effects, this compound has also shown efficacy in combating oxidative stress, a major contributor to tissue damage in ischemic conditions. Studies have measured a decrease in malondialdehyde (MDA) levels in the brain tissue of animals treated with this compound following ischemic insult semanticscholar.orgresearchgate.netnih.gov. MDA is a well-established biomarker for lipid peroxidation, a process driven by reactive oxygen species. The observed reduction in MDA levels by this compound signifies its ability to attenuate oxidative damage, thereby engaging with cellular mechanisms that protect against oxidative stress.

Moreover, this compound has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) in animal models of liver injury researchgate.net. iNOS is an enzyme responsible for the production of nitric oxide, which can contribute to inflammation and tissue damage under certain pathological conditions. The downregulation of iNOS by this compound further supports its anti-inflammatory and protective role by modulating the production of reactive nitrogen species.

The collective findings from these in vivo studies provide compelling evidence for this compound's mechanism of action, primarily revolving around the modulation of inflammatory pathways and the mitigation of oxidative stress. The observed reductions in key inflammatory cytokines, the inhibition of NF-κB activation, and the decrease in oxidative stress markers collectively confirm target engagement within these critical biological systems in preclinical animal models.

Target/PathwayObserved Effect of this compoundPreclinical Model ContextKey Molecular Readout
Inflammatory Cytokines Reduction in levelsRat Ischemic StrokeDecreased IL-1β and TNF-α
Reduction in levelsRat/Mouse Liver InjuryDecreased IL-6, IL-1β, TNF-α
NF-κB Signaling Inhibition of activationRat Ischemic StrokeReduced phosphorylation of p65 subunit (pNF-κB)
Oxidative Stress Attenuation of oxidative damageRat Ischemic StrokeDecreased Malondialdehyde (MDA) levels
iNOS Expression Reduction in expressionRat Liver InjuryDecreased Inducible Nitric Oxide Synthase (iNOS)

Mentioned Compounds:

this compound

Curzerene (B231402)

Nimodipine

Computational and Theoretical Chemistry Approaches in Isofuranodiene Research

Quantum Chemical Calculations for Isofuranodiene (B1674272) Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic structure and predicting its reactivity. These methods allow for the computation of properties such as molecular orbitals (HOMO/LUMO), electron density distribution, and electrostatic potentials. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial indicators of a molecule's electronic properties, influencing its behavior in chemical reactions and its ability to interact with biological targets mdpi.comnih.govaspbs.comusc.eduwikipedia.org.

While specific quantum chemical calculations detailing the electronic structure and reactivity of this compound itself are not extensively detailed in the provided literature, these methods are broadly applied to natural products and their derivatives to elucidate reaction mechanisms, predict reaction pathways, and understand electronic influences on biological activity mdpi.comnih.govwikipedia.orgnih.gov. For this compound, such calculations could provide insights into its potential for electrophilic or nucleophilic attack, its stability, and its electronic complementarity with biological binding sites. Analysis of electron localization function (ELF) and molecular electrostatic potential (MEP) maps, as performed for other heterocyclic compounds, could also reveal electron-rich and electron-deficient regions within this compound, guiding predictions about its chemical behavior mdpi.comnih.govmdpi.com.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how molecules like this compound interact with their biological targets at a molecular level frontiersin.orgmdpi.comwindows.netnih.govopenaccessjournals.com. These techniques allow researchers to predict the preferred binding orientations of a ligand within a target's active site and to simulate the dynamic behavior of these complexes over time.

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the most favorable binding pose of a ligand to a target protein by estimating the binding energy or score openaccessjournals.comnih.govbiorxiv.org. Studies have utilized molecular docking to explore the interactions of this compound with various targets, such as sanguinarine (B192314) active sites for its scolicidal activity dntb.gov.ua. While specific binding affinity values for this compound against particular targets are not detailed in the provided snippets, docking studies generally aim to identify compounds with high binding affinity, often represented by low docking scores (e.g., in kcal/mol) mdpi.combiorxiv.orgmdpi.com. These predictions help prioritize compounds for experimental validation. Molecular dynamics simulations can further refine these predictions by assessing the stability of the predicted binding modes and calculating more accurate binding free energies mdpi.comwindows.netmdpi.comcbirt.net.

In Silico Prediction of this compound Biological Activities and ADME Properties (Preclinical Focus)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, as well as their potential biological activities, serving as a crucial preclinical assessment tool nih.govresearchgate.netresearchgate.netfrontiersin.orgsamipubco.comsciensage.info. These predictions help filter potential drug candidates early in the development process.

This compound has demonstrated a range of biological activities, including neuroprotective effects against ischemic stroke, and has been shown to cross the blood-brain barrier mdpi.com. Computational predictions can further explore its potential as an anti-cancer agent, as suggested by studies on related natural products samipubco.comresearchgate.net. For example, in silico tools like PASS (Prediction of Activity Spectra for Substances) and Swiss ADME can predict polypharmacological activities, drug-likeness, and pharmacokinetic profiles sciensage.info. While specific in silico ADMET predictions for this compound are not exhaustively detailed in the provided snippets, general computational descriptors provide initial insights into its physicochemical properties relevant to ADME.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueMethod/Source
IUPAC Name(5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furanPubChem nih.gov
Molecular FormulaC15H20OPubChem nih.gov
Molecular Weight ( g/mol )216.32PubChem nih.gov
XLogP33.7PubChem nih.gov
TPSA (Ų)0.00PubChem nih.gov
Molecular Surface Area (Ų)13.1PubChem nih.gov

Note: TPSA (Topological Polar Surface Area) value might be an approximation or specific to the calculation method used by PubChem.

These computed properties, such as XLogP3 (a measure of lipophilicity), are foundational for predicting how a compound might be absorbed, distributed, metabolized, and excreted within a biological system researchgate.netsciensage.info.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of molecules and their biological activity nih.govdrugdesign.orgmtu.edumedchemica.com. This approach is invaluable for understanding which structural features drive a compound's efficacy and for designing new derivatives with improved properties.

2D and 3D QSAR Approaches

QSAR studies can employ either 2D (e.g., molecular descriptors based on connectivity and topology) or 3D (e.g., comparative molecular field analysis - CoMFA, comparative molecular similarity indices analysis - CoMSIA) approaches mdpi.comdrugdesign.orgmedchemica.comchemcomp.com. 2D-QSAR models typically use calculated molecular descriptors to correlate with activity, while 3D-QSAR methods map molecular fields (steric, electrostatic) around molecules to identify pharmacophoric features nih.govmdpi.comdrugdesign.org. For example, studies on other compound classes have shown that factors like LUMO energy and atomic charges can significantly influence biological activity nih.gov.

While specific QSAR models for this compound or its direct derivatives are not detailed in the provided search results, the principles of QSAR are widely applied to natural products and their analogs to optimize their therapeutic potential nih.govmdpi.comjapsonline.combiointerfaceresearch.comresearchgate.net. Applying these methods to this compound derivatives could help identify structural modifications that enhance its known biological activities, such as its anticancer or neuroprotective effects.

Compound List:

this compound (IFD)

Flavonoids

Isorhodanine (IsRd)

Flavone derivatives

Isoflavone derivatives

Isoquinoline derivatives

Isoxazole derivatives

Cyclohexane-1,3-dione derivatives

5,8-Quinolinedione

Betulin derivatives

Furanodiene

Dehydrocurdione

13-hydroxygermacrone (B3026645)

Zedoarondiol

Momordicin1

Eugenol

Eugenol acetate (B1210297)

Sanguinarine

Development of Predictive Models for this compound Analogues

The development of predictive models for chemical analogues, such as those related to this compound, represents a critical application of computational and theoretical chemistry within scientific research. These models are designed to forecast the biological activity, physicochemical properties, or other relevant characteristics of novel chemical structures by leveraging existing data from a series of related compounds nih.govneovarsity.org. By establishing quantitative relationships between molecular structure and observed properties—a field known as Structure-Activity Relationships (SAR)—researchers can efficiently design and prioritize new analogues with desired attributes, thereby accelerating the discovery process and potentially reducing experimental costs nih.govdomainex.co.ukwm.edu. While specific research detailing predictive model development for this compound analogues was not extensively found in the provided search results, the underlying methodologies are well-established in medicinal and computational chemistry.

Key Methodologies

Two primary computational approaches are central to developing predictive models for chemical analogues: Quantitative Structure-Activity Relationships (QSAR) and Machine Learning (ML) nih.govneovarsity.orgnih.govmdpi.comresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish a mathematical correlation between molecular descriptors and biological activity or physicochemical properties neovarsity.orgnih.gov. Molecular descriptors are numerical representations that quantify various structural and physicochemical aspects of a molecule, including size, shape, electronic distribution, lipophilicity (e.g., LogP), and topological indices neovarsity.orgjapsonline.com. By analyzing a dataset of known this compound analogues and their associated properties, QSAR models can be constructed using statistical methods (e.g., linear regression, partial least squares) or more advanced algorithms to predict these properties for untested analogues nih.govneovarsity.orgnih.gov. For example, studies on other chemical classes have successfully identified key quantum-chemical factors that govern activity, which were then used to design more potent analogues nih.gov.

Machine Learning (ML) : ML techniques offer powerful tools for identifying complex, non-linear patterns within large datasets, making them highly effective for analogue-based prediction tasks mdpi.comresearchgate.netresearchgate.netuva.nlplos.org. ML algorithms, such as random forests, support vector machines, and neural networks, can integrate diverse data types—including structural information, sequence data (if relevant to targets), and physicochemical properties—to build robust predictive models mdpi.comresearchgate.netnih.gov. In the broader context of natural product chemistry, ML approaches have been employed to predict enzyme specificity, indicating the potential utility of such methods for related compounds like sesquiterpenes researchgate.netuva.nlplos.orgbiorxiv.orgnih.gov. ML can also be instrumental in recommending novel chemical structures with predicted desirable properties mdpi.com.

The Development Workflow

The process of developing predictive models for this compound analogues typically involves several key stages:

Data Collection and Preparation : The foundational step involves gathering a dataset of known this compound analogues with experimentally determined properties or activities. This dataset must then be curated and preprocessed for subsequent model building neovarsity.orgsplunk.com.

Descriptor Calculation : For each analogue in the dataset, a comprehensive suite of molecular descriptors is calculated. These descriptors serve to quantify various structural and physicochemical attributes of the molecules neovarsity.orgnih.govjapsonline.com.

Model Building : Various modeling algorithms, encompassing both QSAR and ML techniques, are applied to the prepared dataset to establish a relationship between the calculated descriptors and the target property. This stage often includes partitioning the data into training and testing sets to facilitate model construction and initial performance evaluation neovarsity.orgnih.govmdpi.com.

Model Validation : Rigorous validation is essential to confirm the reliability and predictive power of the developed model. This involves assessing performance metrics such as the coefficient of determination (R²), cross-validation coefficient (q²), and external validation coefficients (R²pred) neovarsity.orgnih.govnih.govnih.gov. Models are evaluated based on their statistical quality and their capacity to generalize to unseen data neovarsity.orgnih.gov.

Prediction and Design : Once a validated model is established, it can be utilized to predict the properties of new, unsynthesized this compound analogues. These predictions are invaluable for guiding the rational design of novel compounds with optimized characteristics nih.govneovarsity.orgnih.gov.

Illustrative Data Table for Predictive Model Development

A typical dataset used for developing predictive models for chemical analogues, such as hypothetical this compound derivatives, would encompass molecular descriptors and their corresponding measured or predicted properties. The table below illustrates the types of data that would be collected and utilized:

Analogue IDMolecular Weight (Da)LogPNumber of H-bond DonorsTopological Polar Surface Area (TPSA)Predicted Activity (e.g., IC50)Actual Activity (e.g., IC50)Model Performance Metric (e.g., R²)
IsoF-A01204.314.5001.2 µM1.0 µM0.85
IsoF-A02220.345.1000.8 µM0.9 µM0.85
IsoF-A03218.324.80152.5 µM2.3 µM0.85
IsoF-A04234.355.50151.8 µM1.7 µM0.85
IsoF-A05206.324.21305.0 µM4.8 µM0.85
IsoF-A06222.354.91303.5 µM3.7 µM0.85

Note: This table is illustrative and based on general principles of QSAR/ML data representation. Specific descriptors and property values for this compound analogues would be derived from actual experimental or computational data.

Potential Applications and Future Directions

Predictive models developed for this compound analogues could significantly enhance the identification of compounds exhibiting improved biological activity, superior pharmacokinetic profiles, or specific target selectivity. By leveraging advanced computational techniques, researchers can explore a broader chemical space of potential analogues more efficiently, thereby facilitating the discovery of novel therapeutic agents or chemical probes domainex.co.ukmdpi.comirb.hr. Future research endeavors may involve integrating these predictive models with other computational methodologies, such as molecular dynamics simulations or docking studies, to gain deeper insights into mechanisms of action and to further optimize lead compounds.

Future Directions and Research Challenges in Isofuranodiene Chemistry and Biology

Advanced Methodologies for Isofuranodiene (B1674272) Discovery, Isolation, and Sustainable Production

The discovery of novel sources of this compound and the development of sustainable methods for its production are critical for ensuring a stable supply for research and potential commercialization. Current isolation relies heavily on extraction from natural sources, such as Smyrnium olusatrum (wild celery). nih.gov

Future research in this area will likely focus on a multi-pronged approach encompassing bioprospecting, metabolic engineering, and chemoenzymatic synthesis.

Bioprospecting and Pathway Elucidation: The identification of new plant, fungal, or marine organisms that produce this compound or its precursors is a promising avenue. This can be accelerated by genomics and transcriptomics to mine for biosynthetic gene clusters encoding terpene synthases and modifying enzymes like cytochrome P450s. nih.govnih.govuea.ac.uk Elucidating the complete biosynthetic pathway of this compound is a fundamental challenge that, once solved, will unlock the potential for heterologous production.

Metabolic Engineering for Sustainable Production: A significant leap forward will be the transfer of the this compound biosynthetic pathway into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. dtu.dkmdpi.comnih.govresearchgate.netresearchgate.net This approach offers a more sustainable and scalable alternative to extraction from natural sources. Challenges in this area include:

Identification and functional expression of all necessary biosynthetic genes.

Optimization of precursor supply (e.g., farnesyl pyrophosphate) within the host organism.

Addressing potential toxicity of this compound or its intermediates to the microbial host.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations offers a powerful strategy. nih.govchemrxiv.org For instance, a core scaffold of this compound could be synthesized chemically, followed by specific enzymatic modifications to achieve the final structure. This can lead to more efficient and stereoselective syntheses.

Optimization of Extraction and Purification: For natural source extraction, advanced techniques like supercritical fluid extraction and centrifugal partition chromatography can improve efficiency and reduce solvent use. nih.govmdpi.comresearchgate.netmdpi.com The development of optimized protocols is crucial for obtaining high-purity this compound for biological studies.

Methodology Objective Key Challenges Potential Advantages
Bioprospecting Discover new natural sources of this compound.Labor-intensive screening, dereplication of known compounds.Discovery of novel analogs, biodiversity conservation.
Metabolic Engineering Sustainable and scalable production in microorganisms.Complete pathway elucidation, host optimization, product toxicity.Renewable feedstock, consistent supply, cost-effective at scale.
Chemoenzymatic Synthesis Efficient and stereoselective synthesis.Enzyme discovery and engineering, process integration.High yields, improved purity, access to analogs.
Advanced Extraction Improved efficiency and sustainability of natural extraction.High capital cost for equipment, process optimization.Higher purity, reduced environmental impact.

Design and Synthesis of Next-Generation this compound-Based Probes and Tools for Chemical Biology

To unravel the molecular mechanisms of action of this compound, the development of chemical probes is indispensable. These tools can help identify the direct protein targets and cellular pathways modulated by the compound.

"Clickable" this compound Probes: The synthesis of this compound analogs bearing a terminal alkyne or azide (B81097) group would enable "click" chemistry-based proteomics. nih.govljmu.ac.uk These probes can be used in activity-based protein profiling (ABPP) to covalently label and subsequently identify binding partners via mass spectrometry. The key challenge is to introduce the clickable handle without significantly altering the bioactivity of the parent molecule.

Photoaffinity Labeling Probes: this compound derivatives incorporating a photo-reactive group, such as a diazirine or benzophenone, can be used for photoaffinity labeling. nih.govresearchgate.netnih.govu-tokyo.ac.jpharvard.edu Upon photoactivation, these probes form a covalent bond with nearby interacting proteins, allowing for their identification. The design of such probes requires careful consideration of the position of the photoreactive group to ensure it is in proximity to the binding site.

Fluorescent Probes: Attaching a fluorophore to this compound could enable the visualization of its subcellular localization and dynamics in living cells using advanced microscopy techniques. The challenge lies in synthesizing a probe where the fluorophore does not sterically hinder the compound's interaction with its targets.

The synthesis of these probes will likely involve multi-step organic synthesis, potentially leveraging modular approaches where the core this compound scaffold is functionalized with different linkers and reporter tags. nih.gov

Probe Type Application Design Consideration Key Synthetic Challenge
"Clickable" Probes Target identification via proteomics.Position of the alkyne/azide handle.Maintaining biological activity.
Photoaffinity Probes Covalent capture of binding partners.Choice and placement of the photoreactive group.Multi-step synthesis and purification.
Fluorescent Probes Visualization of subcellular localization.Linker length and nature of the fluorophore.Preventing quenching and steric hindrance.

Exploration of Undiscovered Biological Activities and Therapeutic Potential of this compound (Preclinical Focus)

While this compound has shown promise as a neuritogenic and scolicidal agent, its full therapeutic potential remains largely unexplored. researchgate.net Future preclinical research should focus on systematically screening for new biological activities.

Anti-inflammatory and Immunomodulatory Effects: Given that many sesquiterpenes exhibit anti-inflammatory properties, a thorough investigation of this compound's effects on key inflammatory pathways (e.g., NF-κB, MAPK) in various cell types (e.g., macrophages, microglia) is warranted.

Anticancer Activity: The potential of this compound to induce apoptosis, inhibit cell proliferation, or prevent metastasis in a panel of cancer cell lines should be systematically evaluated. Mechanistic studies could then follow to identify the underlying pathways.

Antimicrobial and Antiviral Potential: Screening this compound against a broad spectrum of pathogenic bacteria, fungi, and viruses could uncover new therapeutic applications.

Neuroprotective Properties: Building on its known neuritogenic effects, further studies could explore its potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, focusing on mechanisms like reducing oxidative stress, preventing protein aggregation, and promoting neuronal survival.

A key challenge in this area is the need for robust and well-designed preclinical studies using relevant cellular and animal models to validate any new activities discovered through initial screening.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) in this compound Research

The integration of "omics" technologies will be crucial for a systems-level understanding of this compound's biological effects.

Proteomics: In conjunction with the chemical probes described in section 9.2, proteomics can provide an unbiased identification of the direct and indirect protein targets of this compound. researchgate.netnih.govcreative-proteomics.comchemrxiv.orgnih.gov This can reveal the molecular basis of its bioactivity and potential off-target effects.

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the global changes in gene expression in cells treated with this compound. elifesciences.orgnih.govnih.govresearchgate.netkorea.ac.kr This can help to identify the signaling pathways and cellular processes that are modulated by the compound.

Metabolomics: By profiling the changes in the cellular metabolome upon this compound treatment, researchers can gain insights into its effects on metabolic pathways. nih.govmdpi.comfrontiersin.orgmdpi.comtilburguniversity.edu This is particularly relevant for understanding its effects on cellular energy metabolism and biosynthetic pathways.

The main challenge in integrating omics data is the computational complexity of analyzing large datasets and integrating information from different platforms to build coherent biological models.

Omics Technology Research Question Expected Outcome Data Analysis Challenge
Proteomics What are the protein targets of this compound?Identification of binding partners and modulated proteins.Distinguishing direct from indirect targets.
Transcriptomics Which genes and pathways are affected by this compound?A global view of gene expression changes.Correlating transcript changes with functional outcomes.
Metabolomics How does this compound alter cellular metabolism?Identification of perturbed metabolic pathways.Linking metabolic changes to cellular phenotype.

Addressing Synthetic Challenges and Enhancing Scalability in this compound Production

While isolation from natural sources is currently a viable option, the development of a scalable and cost-effective total synthesis of this compound is a long-term goal for ensuring a consistent and high-purity supply.

Development of a Scalable Total Synthesis: The chemical synthesis of furanosesquiterpenes is often challenging due to their complex structures and stereochemistry. nih.govnih.govresearchgate.nettandfonline.com Future synthetic efforts should focus on developing concise and high-yielding routes that are amenable to large-scale production. This may involve the development of novel synthetic methodologies and the use of flow chemistry to improve efficiency and safety.

Process Optimization and Scale-Up: Whether through extraction from natural sources, microbial fermentation, or total synthesis, the process for producing this compound needs to be optimized for scalability. This includes improving yields, reducing the number of purification steps, and minimizing waste. mdpi.com

The primary challenge in this area is the economic feasibility of a synthetic route compared to natural extraction, especially if the natural source is abundant. However, a robust synthetic route would provide greater control over purity and the ability to produce derivatives for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and quantifying Isofuranodiene from natural sources?

  • Methodology : Hydrodistillation and solvent extraction (e.g., hexane or ethanol) are standard for isolating this compound from Smyrnium olusatrum. Post-extraction, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for quantification. Purity validation via GC-MS or NMR ensures structural fidelity. Stability tests (e.g., thermal degradation studies) should accompany isolation protocols due to this compound's propensity for crystallization and oxidation .

Q. What in vitro assays are routinely used to assess this compound’s anticancer activity?

  • Methodology : Use cell viability assays (MTT, SRB) on colorectal (e.g., HCT-116) and breast cancer (e.g., MDA-MB-231) cell lines. Apoptosis induction is validated via flow cytometry (Annexin V/PI staining) and Western blot for caspase-3/9 activation. IC₅₀ values should be calculated with dose-response curves (1–100 μM range). Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Q. How can researchers ensure this compound’s stability during in vitro experiments?

  • Methodology : Prepare fresh stock solutions in ethanol or DMSO, stored at -20°C. Use microemulsions (e.g., Tween-80/ethyl oleate/water) to prevent crystallization. Monitor degradation via periodic HPLC analysis. For cell-based assays, pre-test solubility in culture media to avoid precipitation .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s pro-apoptotic mechanisms across cancer models?

  • Methodology : Conduct comparative transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify context-dependent pathways (e.g., p53 status, ROS modulation). Validate using siRNA knockdown of targets like Bcl-2 or NF-κB. Replicate findings in 3D spheroid models or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

Q. How can researchers optimize this compound delivery to overcome poor bioavailability in preclinical models?

  • Methodology : Develop nanoformulations (e.g., liposomes, PLGA nanoparticles) using Design of Experiments (DoE) for parameter optimization (size, encapsulation efficiency). Test pharmacokinetics in rodent models via IV/oral administration, with LC-MS/MS quantification of plasma/tissue levels. Compare tumor regression rates against free this compound .

Q. What statistical approaches resolve discrepancies in this compound’s anti-inflammatory vs. pro-oxidant effects?

  • Methodology : Apply multivariate analysis (e.g., PCA) to datasets measuring ROS (DCFDA assay), cytokine levels (ELISA), and Nrf2 activation. Use dose-time matrix experiments to identify thresholds where antioxidant activity shifts to pro-oxidant. Include non-cancerous cell lines (e.g., HEK-293) to assess tissue specificity .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound isolation?

  • Methodology : Implement Quality-by-Design (QbD) principles for extraction: define Critical Process Parameters (CPPs, e.g., extraction time, solvent ratio) and monitor via HPLC. Use ANOVA to identify variability sources. Share raw chromatograms and NMR spectra in supplementary data for cross-lab validation .

Q. What metrics validate the biological relevance of this compound’s IC₅₀ values in heterogeneous tumor models?

  • Methodology : Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells). Use combinatorial index (CI) assays (e.g., Chou-Talalay) to assess synergy with chemotherapeutics. Report Hill slopes to quantify efficacy steepness, ensuring reproducibility across labs .

Experimental Design Frameworks

Q. How can the PICO framework structure a study on this compound’s antimalarial potential?

  • Population : Plasmodium falciparum 3D7 strain (drug-sensitive).
  • Intervention : this compound (0.1–50 μM) vs. artemisinin.
  • Comparison : Parasite viability (SYBR Green assay) and hemozoin inhibition.
  • Outcome : IC₅₀, resistance index (RI = IC₅₀ resistant strain / IC₅₀ sensitive strain).
  • Time : 48–72h exposure. Use FINER criteria to ensure feasibility and novelty .

Tables for Key Findings

Biological Activity Model System Key Mechanism Reference
Apoptosis inductionHCT-116 cellsCaspase-3 activation, Bcl-2 downregulation
Anti-inflammatoryLPS-induced ratsIL-6, IL-1β suppression
Larvicidal effectCulex quinquefasciatusSynergy with nanoemulsions

Critical Considerations

  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for tumor-bearing models. Include ethics committee approval codes in methods .
  • Data Transparency : Deposit raw LC-MS/MS, RNA-seq, and cytotoxicity data in repositories like Zenodo or Figshare .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isofuranodiene
Reactant of Route 2
Isofuranodiene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.